18-Hydroxymanool

Description

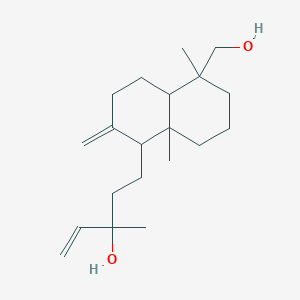

18-Hydroxymanool is a diterpenoid derived from the resin of Austrocedrus chilensis trees. Its structure is characterized by a labdane skeleton with a primary alcohol group at C-18, an exomethylene moiety at C-8(17), and three methyl singlets (δ 1.28, 0.98, and 0.65 ppm in $ ^1 \text{H-NMR} $) . Key spectral features include:

- $ ^1 \text{H-NMR} $ (400 MHz, CDCl$ _3 $): Signals at δ 3.76 (d, J = 10.9 Hz, H-18) and 3.38 (d, J = 10.9 Hz, H-18') confirm the primary alcohol. The exomethylene protons appear at δ 4.82 (s, H-17) and 4.52 (s, H-17') .

- $ ^{13} \text{C-NMR} $ (100 MHz, CDCl$ _3 $): Oxygenated carbons at δ 73.59 (tertiary alcohol) and 64.70 (primary alcohol), alongside a molecular ion at m/z 288 in GC-MS (attributed to dehydration of two water molecules from the parent structure) .

This compound exhibits notable bioactivity, with its enriched fraction (Z6-7) showing higher activity compared to other resin components .

Properties

CAS No. |

1438-65-9 |

|---|---|

Molecular Formula |

C20H34O2 |

Molecular Weight |

306.5 g/mol |

IUPAC Name |

5-[5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-3-methylpent-1-en-3-ol |

InChI |

InChI=1S/C20H34O2/c1-6-19(4,22)13-10-16-15(2)8-9-17-18(3,14-21)11-7-12-20(16,17)5/h6,16-17,21-22H,1-2,7-14H2,3-5H3 |

InChI Key |

IERFAZQCIAZODG-UHFFFAOYSA-N |

SMILES |

CC1(CCCC2(C1CCC(=C)C2CCC(C)(C=C)O)C)CO |

Canonical SMILES |

CC1(CCCC2(C1CCC(=C)C2CCC(C)(C=C)O)C)CO |

Other CAS No. |

1438-65-9 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

18-Hydroxymanool can be synthesized through various chemical routes. One common method involves the extraction of resin from plants such as Chamaecyparis obtusa and Thujopsis dolabrata var. hondae. The resin is then subjected to a series of chemical reactions, including esterification and acetylation, to produce torulosol .

Industrial Production Methods

Industrial production of torulosol typically involves large-scale extraction from plant sources followed by purification using techniques such as chromatography. The purified compound is then subjected to chemical modifications to enhance its stability and bioavailability .

Chemical Reactions Analysis

Types of Reactions

18-Hydroxymanool undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of functional groups such as hydroxyl and acetyl groups .

Common Reagents and Conditions

Common reagents used in the reactions of torulosol include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels .

Major Products

The major products formed from the reactions of torulosol include various derivatives such as acetylated and hydroxylated forms. These derivatives often exhibit enhanced biological activities and are used in various applications .

Scientific Research Applications

Chemistry: Used as a precursor for the synthesis of other complex molecules.

Biology: Studied for its antimicrobial and antifungal properties.

Medicine: Investigated for its potential anti-inflammatory and anticancer activities.

Industry: Used in the production of bio-based materials and as a natural preservative

Mechanism of Action

The mechanism of action of torulosol involves its interaction with various molecular targets and pathways. It is known to inhibit the growth of certain microorganisms by disrupting their cell membranes. In cancer cells, torulosol induces apoptosis through the activation of specific signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Spectral Comparisons

The table below summarizes structural and analytical data for 18-Hydroxymanool and related diterpenes:

Key Observations:

Functional Group Variation: this compound uniquely possesses two hydroxyl groups (primary and tertiary), distinguishing it from Manool, which lacks hydroxyls, and Torulosal, which features an aldehyde . E- and Z-Communic Acid Methyl Esters contain conjugated dienes and ester groups, contributing to their higher polarity and molecular weight compared to this compound .

Spectral Distinctions: The primary alcohol in this compound (δ 3.76–3.38 ppm) is absent in Manool and Torulosal .

GC-MS Behavior: this compound elutes later (Rt = 17.13 min) than Manool and Torulosal, reflecting its moderate polarity due to hydroxyl groups . Communic acid derivatives show higher m/z values (316 vs. 288) due to esterification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.